1H-imidazol-2-yl(methyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-imidazol-2-yl(methyl)azanium;chloride is a compound that belongs to the imidazole family, which is a class of heterocyclic aromatic organic compounds Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazol-2-yl(methyl)azanium;chloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often involves multi-component reactions conducted under different conditions. These methods optimize synthetic efficiency and are designed to be environmentally friendly. Common industrial methods include condensation, ring cyclization, and oxidation conversion .
Chemical Reactions Analysis
Types of Reactions
1H-imidazol-2-yl(methyl)azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary, but they often involve mild temperatures and the use of solvents like 1,2-dimethoxyethane .
Major Products
The major products formed from these reactions include disubstituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1H-imidazol-2-yl(methyl)azanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 1H-imidazol-2-yl(methyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-imidazol-2-yl(methyl)azanium;chloride include other imidazole derivatives, such as:
- 1H-imidazole-4-carboxamide
- 1H-imidazole-5-carboxylic acid
- 1H-imidazole-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1H-imidazol-2-yl(methyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQBWDBTRVJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C1=NC=CN1.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.